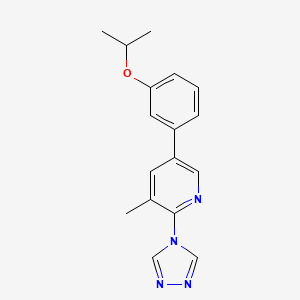
5-(3-isopropoxyphenyl)-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that often exhibit significant biological or chemical activity, particularly in the context of pharmaceuticals and materials science. Such compounds are synthesized and studied for their unique molecular structures, chemical reactions, and various properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, including cycloaddition, elimination, and functionalization processes. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the use of domino reactions to create highly functionalized pyridine derivatives (Ruano, Fajardo, & Martín, 2005). Similarly, scalable synthesis approaches have been developed for potent kinase inhibitors featuring pyridine and triazole components, highlighting the importance of safety and efficiency in chemical synthesis (Arunachalam et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's reactivity and properties. For instance, the structural assessment of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its HgCl2 complex provides insight into the molecular and supramolecular structures, highlighting the importance of ligand-metal interactions (Castiñeiras, García-Santos, & Saa, 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with various reagents to form new bonds or structures. This reactivity is essential for the synthesis of derivatives and for applications in catalysis, materials science, and biologically active molecules. The preparation and reactivity of complexes derived from pyridine and triazole compounds, for example, demonstrate the versatility of these units in forming coordination polymers with interesting properties (Du et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and are critical for the compound's application. Studies on related compounds, such as polyimides containing pyridine units, show how structural variations affect these properties, which is essential for designing materials with specific characteristics (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific reactions, are crucial for the practical application of these compounds. Investigations into the synthesis and reactivity of pyridine and triazole derivatives contribute to our understanding of these properties and their implications for drug design and materials science (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
3-methyl-5-(3-propan-2-yloxyphenyl)-2-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)22-16-6-4-5-14(8-16)15-7-13(3)17(18-9-15)21-10-19-20-11-21/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSSGAXRUXWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=NN=C2)C3=CC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)


![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5622695.png)